molecular formula C9H8O2 B13805093 5-Ethynyl-4,6-dimethyl-pyran-2-one

5-Ethynyl-4,6-dimethyl-pyran-2-one

Cat. No.: B13805093
M. Wt: 148.16 g/mol
InChI Key: DQNYBCWKLMFMOE-UHFFFAOYSA-N
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Description

5-Ethynyl-4,6-dimethyl-pyran-2-one is a heterocyclic compound with the molecular formula C9H8O2. It belongs to the class of pyranones, which are six-membered cyclic esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-4,6-dimethyl-pyran-2-one typically involves the reaction of α,β-unsaturated esters with substituted alkynes in the presence of a palladium catalyst. This method yields 3,5,6-trisubstituted or 3,4,5,6-tetrasubstituted pyrone compounds . The reaction conditions often include a metal-free or transition metal-catalyzed environment, which ensures high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high production rates and minimizing costs .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-4,6-dimethyl-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyranone ring .

Scientific Research Applications

5-Ethynyl-4,6-dimethyl-pyran-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

5-ethynyl-4,6-dimethylpyran-2-one

InChI

InChI=1S/C9H8O2/c1-4-8-6(2)5-9(10)11-7(8)3/h1,5H,2-3H3

InChI Key

DQNYBCWKLMFMOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1C#C)C

Origin of Product

United States

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